

# Application Notes and Protocols for Treating Cancer Cell Lines with Angoline

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## Compound of Interest

Compound Name: Angoline

Cat. No.: B1218884

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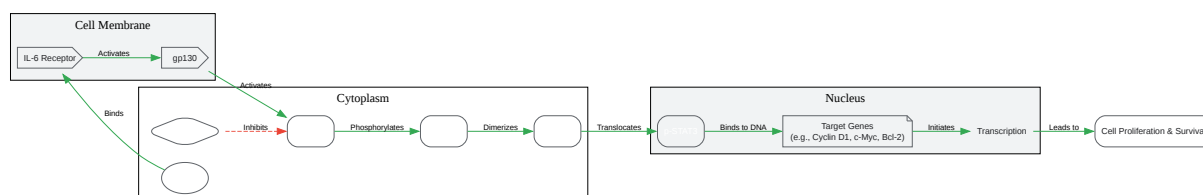
## Introduction

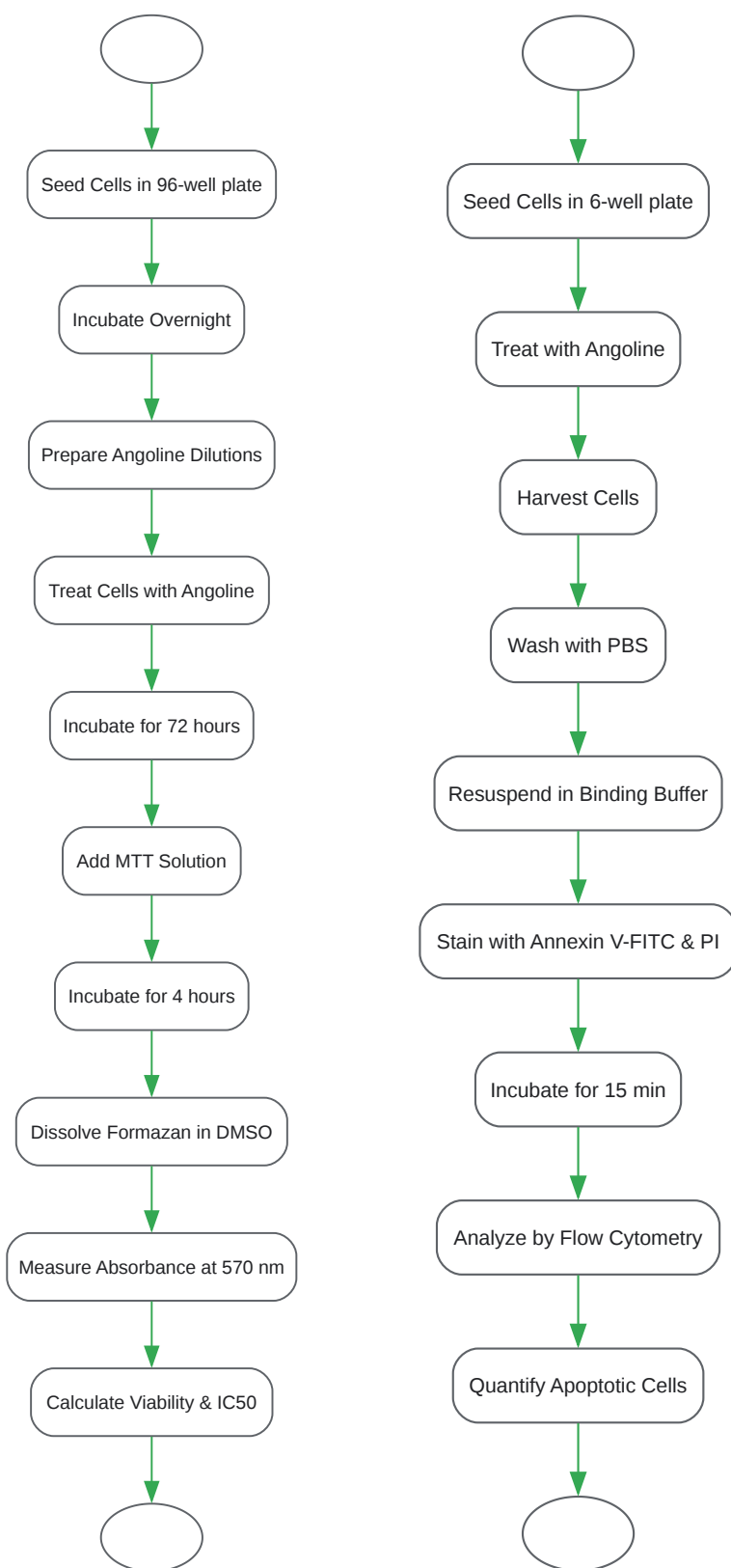
**Angoline**, a natural compound, has been identified as a potent and selective inhibitor of the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) signaling pathway. [1][2] This pathway is a critical target in cancer therapy due to its role in promoting tumor cell proliferation, survival, and invasion. These application notes provide a comprehensive overview of the effects of **Angoline** on various cancer cell lines, detailing its mechanism of action and providing protocols for its use in in-vitro cancer research.

## Mechanism of Action

**Angoline** exerts its anti-cancer effects primarily by inhibiting the phosphorylation of STAT3. [1] [2] This action blocks the activation of STAT3 and its subsequent translocation to the nucleus, thereby preventing the transcription of its target genes. These target genes are involved in key processes of tumorigenesis, including cell cycle progression (e.g., Cyclin D1, c-Myc) and apoptosis resistance (e.g., Bcl-2). [3][4][5] By disrupting this signaling cascade, **Angoline** effectively inhibits cancer cell proliferation and can induce cell death. Furthermore, in breast cancer cells, **Angoline** has been shown to induce autophagy-related cell death. [6]

## Signaling Pathway Diagram





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